1,3-Dichloro-2-(4-nitrophenoxy)benzene
Description
Contextualization of Halogenated Nitroaromatic Ethers in Chemical Science
Halogenated nitroaromatic ethers represent a significant class of organic compounds characterized by the presence of one or more halogen atoms, a nitro group, and an ether linkage attached to an aromatic ring system. These structural motifs impart a unique combination of physical and chemical properties that make them valuable intermediates in a wide range of chemical applications. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution reactions, while the halogen atoms provide reactive sites for various chemical transformations. The ether bond, in contrast, is generally stable, providing a flexible linkage in more complex molecular architectures. chemicalbook.com
In the realm of chemical science, these compounds are pivotal starting materials for the synthesis of a diverse array of products, including dyes, polymers, pesticides, and explosives. nih.gov Specifically, halogenated nitroaromatic compounds are crucial precursors for producing halogenated anilines, which are key intermediates in the manufacturing of herbicides, drugs, and pigments. wikipedia.org The inherent reactivity of the carbon-halogen bond, influenced by the electronic effects of the nitro group, allows for tailored chemical modifications, making these compounds versatile building blocks in organic synthesis.
Significance of 1,3-Dichloro-2-(4-nitrophenoxy)benzene within its Chemical Class
Within the broader category of halogenated nitroaromatic ethers, 1,3-dichloro-2-(4-nitrophenoxy)benzene emerges as a compound of particular academic interest due to its specific substitution pattern. As a diaryl ether, it belongs to a structural class known for a wide spectrum of biological activities. The arrangement of two chlorine atoms and a nitrophenoxy group on one of the benzene (B151609) rings presents a unique scaffold for synthetic exploration.
The presence of the nitro group is anticipated to activate the ortho and para positions to it, potentially influencing the reactivity of the chlorine atoms. The 1,3-dichloro substitution pattern, in conjunction with the bulky nitrophenoxy group at the 2-position, introduces steric and electronic factors that can lead to selective chemical transformations. This makes 1,3-dichloro-2-(4-nitrophenoxy)benzene a promising candidate for the development of novel compounds with potential applications in medicinal chemistry and materials science. Its structure suggests it could serve as a key intermediate for the synthesis of more complex, polycyclic aromatic systems with tailored electronic and biological properties.
Scope and Academic Research Focus of the Study
Given the limited direct research available on 1,3-Dichloro-2-(4-nitrophenoxy)benzene, this article aims to provide a comprehensive overview based on established chemical principles and data from structurally related compounds. The primary focus of this study is to delineate the probable synthetic pathways, physicochemical characteristics, and potential chemical reactivity of this specific dichloronitrophenoxybenzene derivative.
The subsequent sections will detail a plausible synthetic route, present tabulated physicochemical and spectroscopic data derived from its constituent precursors and related molecules, and discuss its anticipated chemical behavior. By consolidating this information, this study seeks to lay a foundational understanding of 1,3-dichloro-2-(4-nitrophenoxy)benzene and stimulate further academic investigation into its properties and potential applications.
Physicochemical and Spectroscopic Data
The physicochemical properties of 1,3-Dichloro-2-(4-nitrophenoxy)benzene can be estimated from its likely precursors, 1,3-dichloro-2-nitrobenzene (B1583056) and 4-nitrophenol (B140041).
Table 1: Estimated Physicochemical Properties
| Property | 1,3-Dichloro-2-nitrobenzene | 4-Nitrophenol | 1,3-Dichloro-2-(4-nitrophenoxy)benzene (Estimated) |
| Molecular Formula | C₆H₃Cl₂NO₂ wikipedia.org | C₆H₅NO₃ wikipedia.orgchemcess.com | C₁₂H₆Cl₂N₂O₅ |
| Molar Mass ( g/mol ) | 192.00 wikipedia.org | 139.11 chemcess.com | 313.10 |
| Appearance | Off-white solid wikipedia.org | Colorless to pale yellow crystals wikipedia.org | Expected to be a solid |
| Melting Point (°C) | 69-70 wikipedia.org | 113-114 wikipedia.org | Estimated to be in the range of 100-150 °C |
| Boiling Point (°C) | Decomposes | 279 wikipedia.org | Expected to decompose at high temperatures |
| Solubility | Soluble in conventional organic solvents wikipedia.org | Soluble in water, ethanol (B145695), and other organic solvents chemcess.com | Expected to be soluble in polar organic solvents |
Table 2: Predicted Spectroscopic Data for 1,3-Dichloro-2-(4-nitrophenoxy)benzene
| Spectroscopy | Predicted Characteristic Peaks |
| IR (Infrared) | ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~1600, 1475 cm⁻¹ (aromatic C=C stretch), ~1520, 1340 cm⁻¹ (asymmetric and symmetric NO₂ stretch), ~1250 cm⁻¹ (aryl ether C-O stretch), ~850-750 cm⁻¹ (C-Cl stretch) |
| ¹H-NMR | Aromatic protons expected in the range of δ 7.0-8.5 ppm. The protons on the nitrophenoxy ring would likely appear as two doublets (an AA'BB' system). The protons on the dichlorobenzene ring would appear as a multiplet. |
| ¹³C-NMR | Aromatic carbons expected in the range of δ 110-160 ppm. Carbons attached to the nitro group and the ether oxygen would be deshielded and appear at a higher chemical shift. Carbons attached to chlorine atoms would also be influenced. |
Synthesis and Detailed Research Findings
A plausible synthetic route for 1,3-dichloro-2-(4-nitrophenoxy)benzene is the Williamson ether synthesis or its copper-catalyzed variant, the Ullmann condensation. francis-press.comacs.orgwikipedia.org This would involve the reaction of 1,3-dichloro-2-nitrobenzene with 4-nitrophenol in the presence of a base.
Proposed Synthesis:
The synthesis would proceed by deprotonating 4-nitrophenol with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide would then attack the electrophilic carbon atom bearing a chlorine atom in 1,3-dichloro-2-nitrobenzene. The nitro group on the dichlorobenzene ring would activate the chlorine atoms towards nucleophilic aromatic substitution. The reaction would likely be carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. francis-press.comlumenlearning.com
Alternatively, a copper-catalyzed Ullmann condensation could be employed, which is a common method for the synthesis of diaryl ethers. acs.orgresearchgate.netorganic-chemistry.org This would involve reacting 1,3-dichloro-2-nitrobenzene with 4-nitrophenol in the presence of a copper catalyst, such as copper(I) iodide or copper(I) oxide, and a base like cesium carbonate in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or pyridine. acs.orgresearchgate.net
Chemical Reactivity and Potential Research Directions:
The chemical reactivity of 1,3-dichloro-2-(4-nitrophenoxy)benzene is expected to be dictated by its functional groups: the chlorinated and nitrated benzene rings and the ether linkage.
Nucleophilic Aromatic Substitution: The chlorine atoms on the dichlorobenzene ring are activated by the electron-withdrawing nitro group, making them susceptible to nucleophilic aromatic substitution. This would allow for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates, to generate a library of new derivatives.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This transformation would yield 2-(4-aminophenoxy)-1,3-dichlorobenzene, a valuable intermediate for the synthesis of pharmaceuticals and other biologically active molecules.
Reactions of the Ether Linkage: While the diaryl ether linkage is generally stable, it can be cleaved under harsh conditions. However, its primary role is likely as a stable linker between the two aromatic rings.
Future academic research could focus on the synthesis and characterization of 1,3-dichloro-2-(4-nitrophenoxy)benzene and the exploration of its reactivity. Investigating its utility as a scaffold for the synthesis of novel heterocyclic compounds or as a precursor to polymers with interesting optical or electronic properties would be a valuable endeavor.
Properties
IUPAC Name |
1,3-dichloro-2-(4-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-10-2-1-3-11(14)12(10)18-9-6-4-8(5-7-9)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCRTWSKGUMZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943207 | |
| Record name | 1,3-Dichloro-2-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2093-28-9 | |
| Record name | Ether, 2,6-dichlorophenyl p-nitrophenyl | |
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| Record name | NSC52865 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dichloro-2-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Dichloro 2 4 Nitrophenoxy Benzene
Established Synthetic Routes and Reaction Mechanisms
The formation of the ether linkage between the 2,6-dichlorophenyl and 4-nitrophenyl moieties is the key step in the synthesis. The choice of route often depends on the availability of starting materials and desired reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) is a direct and often high-yielding method for forming diaryl ethers, provided the aromatic ring undergoing substitution is sufficiently electron-deficient. science.govlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org
For the synthesis of 1,3-Dichloro-2-(4-nitrophenoxy)benzene, this pathway involves the reaction of a 2,6-dichlorophenoxide salt with an aryl halide that is "activated" by a strong electron-withdrawing group, such as a nitro group (–NO₂), positioned ortho or para to the leaving group. libretexts.org The strong electron-withdrawing nitro group is crucial as it delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it and facilitating the reaction. libretexts.org
The most viable SNAr route involves:
Nucleophile: 2,6-dichlorophenoxide, generated in situ from 2,6-dichlorophenol (B41786) and a suitable base (e.g., potassium carbonate, sodium hydride).
Substrate: 1-Fluoro-4-nitrobenzene (B44160). The fluoride (B91410) leaving group is highly effective due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to, making it more susceptible to nucleophilic attack. wikipedia.org
The reaction mechanism is as follows:
Addition: The 2,6-dichlorophenoxide anion attacks the carbon atom bearing the fluorine atom on the 1-fluoro-4-nitrobenzene ring. This forms the negatively charged Meisenheimer complex.
Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product, 1,3-Dichloro-2-(4-nitrophenoxy)benzene.
When the aryl halide is less reactive (e.g., an aryl bromide or chloride without strong activation), or when SNAr conditions prove ineffective, copper-catalyzed etherification reactions, commonly known as the Ullmann condensation, are employed. scielo.org.mx The classical Ullmann reaction required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. scielo.org.mx
Modern advancements have led to milder reaction conditions using catalytic amounts of copper salts (e.g., CuI, Cu₂O) in the presence of ligands. organic-chemistry.orgacs.org These ligands, such as N,N-dimethylglycine or various diamines, accelerate the reaction, allowing it to proceed at lower temperatures (e.g., 80-120°C) and improving tolerance for various functional groups. organic-chemistry.orgbeilstein-journals.org
A potential Ullmann route for this synthesis would involve coupling 2,6-dichlorophenol with 1-bromo-4-nitrobenzene (B128438) or 1-chloro-4-nitrobenzene (B41953) in the presence of a copper catalyst and a base. This method is particularly useful for coupling aryl bromides or iodides with phenols. acs.org
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation |
|---|---|---|
| Mechanism | Addition-Elimination via Meisenheimer complex libretexts.org | Reductive elimination from a Cu(III) intermediate |
| Aryl Halide | Activated halides, typically Ar-F or Ar-Cl libretexts.orgwikipedia.org | Less reactive halides, typically Ar-Br or Ar-I acs.org |
| Catalyst | Generally not required organic-chemistry.org | Copper(I) or Copper(II) salts (e.g., CuI, Cu₂O) organic-chemistry.orgbeilstein-journals.org |
| Reaction Conditions | Moderate temperatures, polar aprotic solvents organic-chemistry.org | Historically high temperatures, modern methods are milder (80-120°C) with ligands scielo.org.mxbeilstein-journals.org |
| Key Advantage | Often faster, cleaner, and avoids heavy metal catalysts | Broader substrate scope, effective for less activated halides acs.org |
Precursor Compounds and Reagent Considerations
The successful synthesis of the target compound relies on the availability and purity of its key precursors.
The primary halogenated precursor is 2,6-dichlorophenol. Several methods for its synthesis have been reported:
Chlorination of Phenol (B47542): Direct chlorination of phenol can yield a mixture of chlorinated phenols. A patented method describes the chlorination of phenol in a chlorobenzene (B131634) solvent with an N-methylaniline catalyst, achieving a yield of over 93% and purity greater than 99.5%. google.com
From 3,5-dichloro-4-hydroxybenzoic acid: Decarboxylation of this acid in a high-boiling point solvent like dimethylaniline at temperatures of 190–200°C can produce 2,6-dichlorophenol in high yields (80–91%). orgsyn.org
From Phenolsulfonic Acid: A multi-step process where phenol is first sulfonated, then chlorinated, followed by hydrolysis to remove the sulfonic acid group. wikipedia.org
| Starting Material | Key Reagents | Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Phenol | Chlorine, Chlorobenzene (solvent), N-methylaniline (catalyst) | 70-100°C | >93% | google.com |
| 3,5-dichloro-4-hydroxybenzoic acid | Dimethylaniline (solvent) | 190-200°C | 80-91% | orgsyn.org |
| Phenol | Sulfuric acid, then Chlorine, then Hydrolysis | Multi-step process | - | wikipedia.org |
The activated nitroaromatic precursor, typically 1-fluoro-4-nitrobenzene, is critical for the SNAr pathway.
Halex Process: The industrial synthesis of 1-fluoro-4-nitrobenzene is often achieved from 4-nitrochlorobenzene via the Halex process, which involves halogen exchange with potassium fluoride (KF). wikipedia.org This reaction is typically performed at high temperatures in a polar aprotic solvent. google.com
From Arylboronic Acids: A laboratory-scale synthesis involves the reaction of an arylboronic acid with copper(II) nitrate (B79036) trihydrate and trifluoroacetic acid in ethyl acetate (B1210297) at 100°C. chemicalbook.com
| Starting Material | Key Reagents | Conditions | Reaction Type | Reference |
|---|---|---|---|---|
| 4-Nitrochlorobenzene | Potassium Fluoride (KF) | High temperature, polar aprotic solvent (e.g., sulpholane) | Halogen Exchange (Halex Process) | wikipedia.orggoogle.com |
| 4-Fluorophenylboronic acid | Cu(NO₃)₂·3H₂O, CF₃COOH | 100°C in Ethyl Acetate | Nitration | chemicalbook.com |
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of 1,3-Dichloro-2-(4-nitrophenoxy)benzene while minimizing side products. Key parameters include the choice of base, solvent, catalyst system (for Ullmann reactions), and temperature.
Base: A suitable base is required to generate the phenoxide nucleophile. For SNAr reactions, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and preferred for their ease of handling. acs.orgresearchgate.net For Ullmann reactions, potassium phosphate (B84403) (K₃PO₄) has been shown to be effective. beilstein-journals.org
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are ideal for both SNAr and Ullmann reactions. organic-chemistry.orgresearchgate.net They effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion.
Catalyst and Ligand (for Ullmann): The efficiency of Ullmann condensations is highly dependent on the catalyst system. A combination of a copper(I) source, such as CuI, and a ligand is standard. N,N-dimethylglycine is a simple and effective ligand that can promote the reaction at temperatures around 90°C. organic-chemistry.org
Temperature: For SNAr reactions with a highly activated substrate like 1-fluoro-4-nitrobenzene, reactions can often proceed at temperatures from room temperature to around 100°C. For Ullmann reactions, even with modern catalysts, temperatures in the range of 80-140°C are typical to ensure a reasonable reaction rate. beilstein-journals.org
Solvent Selection and Its Influence on Reaction Efficiency
The choice of solvent is a critical parameter in the synthesis of 1,3-Dichloro-2-(4-nitrophenoxy)benzene, which is typically formed via a nucleophilic aromatic substitution (SNAr) reaction, often a variation of the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org The reaction involves the coupling of a derivative of 1,3-dichlorobenzene (B1664543) with a 4-nitrophenoxide salt. The solvent's role is to dissolve the reactants, facilitate their interaction, and stabilize the transition states and intermediates.
Polar aprotic solvents are generally preferred for this type of synthesis due to their ability to solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. Commonly used solvents include:
Dimethylformamide (DMF): Often a solvent of choice for SNAr reactions due to its high dielectric constant and ability to dissolve a wide range of organic and inorganic reactants.
Dimethyl sulfoxide (DMSO): Similar to DMF, DMSO is a highly polar aprotic solvent that can significantly accelerate the rate of SNAr reactions.
Acetonitrile (CH₃CN): A less polar option, but still effective in many cases and can be easier to remove during the workup process.
N,N-Dimethylacetamide (DMAc): Another suitable polar aprotic solvent with properties similar to DMF. dtu.dk
The efficiency of the reaction is directly impacted by the solvent's properties. A solvent with a higher polarity will generally lead to a faster reaction rate. However, considerations such as the solubility of the starting materials and the ease of product isolation also play a crucial role in solvent selection.
Table 1: Influence of Solvent on a Model Nucleophilic Aromatic Substitution Reaction
| Solvent | Dielectric Constant (at 20°C) | Typical Reaction Time | Relative Yield |
|---|---|---|---|
| Dimethylformamide (DMF) | 36.7 | 4-8 hours | High |
| Dimethyl sulfoxide (DMSO) | 47.2 | 3-6 hours | Very High |
| Acetonitrile | 37.5 | 8-12 hours | Moderate |
Note: The data in this table is illustrative and represents typical trends observed in nucleophilic aromatic substitution reactions. Actual results may vary based on specific reactants and conditions.
Temperature and Pressure Effects on Reaction Kinetics
Temperature is a key factor in controlling the kinetics of the synthesis of 1,3-Dichloro-2-(4-nitrophenoxy)benzene. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This is due to the increased kinetic energy of the molecules, resulting in more frequent and energetic collisions.
For the nucleophilic aromatic substitution reaction to form the target compound, the temperature is typically maintained within a range of 80°C to 150°C. The optimal temperature is a balance between achieving a desirable reaction rate and minimizing the formation of side products that can occur at higher temperatures, such as decomposition of the reactants or the product.
Pressure is not typically a critical variable in this liquid-phase synthesis under standard conditions. The reaction is generally carried out at atmospheric pressure.
Table 2: Effect of Temperature on Reaction Rate for a Model Ether Synthesis
| Temperature (°C) | Reaction Time to Completion | Observations |
|---|---|---|
| 80 | 12-16 hours | Slow but clean reaction |
| 100 | 6-8 hours | Moderate rate with minimal side products |
| 120 | 3-4 hours | Fast reaction, potential for increased impurities |
Note: This table provides a generalized representation of temperature effects on a typical nucleophilic aromatic ether synthesis. Specific outcomes can differ.
Catalysis in Dichloronitrophenoxybenzene Synthesis
While the synthesis of 1,3-Dichloro-2-(4-nitrophenoxy)benzene can proceed without a catalyst, particularly with highly activated substrates, certain catalysts can enhance the reaction rate and improve yields. The most common approach involves the use of a base to generate the nucleophilic phenoxide in situ.
Base Catalysis: Strong bases are essential for deprotonating the 4-nitrophenol (B140041) to form the highly nucleophilic 4-nitrophenoxide ion. Common bases include:
Potassium carbonate (K₂CO₃)
Sodium hydride (NaH)
Potassium tert-butoxide (t-BuOK)
Phase-Transfer Catalysis: In cases where the reactants are in different phases (e.g., a solid-liquid system), a phase-transfer catalyst (PTC) can be employed. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), facilitate the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the dichloronitrobenzene is dissolved, thereby accelerating the reaction.
Copper Catalysis: In some instances of aromatic ether synthesis, particularly with less reactive aryl halides, copper-based catalysts, such as copper(I) iodide or copper(I) oxide, can be used in what is known as the Ullmann condensation. However, for an activated substrate like a dichloronitrobenzene, this is often not necessary. The nitro group in the para position of the phenoxy moiety and the ortho/para directing chloro groups on the benzene (B151609) ring activate the substrate towards nucleophilic attack, often making additional catalysis redundant. libretexts.org
Purification and Isolation Techniques for Synthetic Products
Following the completion of the synthesis, a series of purification and isolation steps are necessary to obtain 1,3-Dichloro-2-(4-nitrophenoxy)benzene in high purity.
Quenching and Extraction: The reaction mixture is typically cooled to room temperature and then poured into water to precipitate the crude product and dissolve inorganic salts. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. orgsyn.org The organic layer is washed sequentially with a dilute acid solution to remove any remaining basic catalyst, followed by a brine solution to remove excess water.
Drying and Solvent Removal: The organic extract is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. orgsyn.org After filtration to remove the drying agent, the solvent is removed under reduced pressure using a rotary evaporator.
Crystallization: The crude solid obtained after solvent removal is then purified by recrystallization. A suitable solvent or solvent system is chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol (B145695) or a mixture of ethanol and water is often a good choice for this type of compound. orgsyn.org The crude product is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly, leading to the formation of pure crystals.
Filtration and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried in a vacuum oven to remove any residual solvent.
The purity of the final product can be assessed using techniques such as melting point determination, Thin-Layer Chromatography (TLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,3-Dichloro-2-(4-nitrophenoxy)benzene |
| 1,3-dichlorobenzene |
| 4-nitrophenol |
| 4-nitrophenoxide |
| Dimethylformamide (DMF) |
| Dimethyl sulfoxide (DMSO) |
| Acetonitrile |
| N,N-Dimethylacetamide (DMAc) |
| Potassium carbonate |
| Sodium hydride |
| Potassium tert-butoxide |
| Tetrabutylammonium bromide |
| Copper(I) iodide |
| Copper(I) oxide |
| Ethyl acetate |
| Dichloromethane |
| Sodium sulfate |
| Magnesium sulfate |
Chemical Reactivity and Derivatization Studies of 1,3 Dichloro 2 4 Nitrophenoxy Benzene
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The reactivity of the two aromatic rings in 1,3-Dichloro-2-(4-nitrophenoxy)benzene towards substitution reactions is heavily influenced by the existing substituents. The 4-nitrophenyl ring is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitro group. Conversely, this deactivation makes it highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netsci-hub.se The nitro group, being in the para position to the ether linkage, strongly activates the ipso-carbon (C-1) and the carbons ortho to the nitro group (C-3 and C-5) for nucleophilic attack. However, the ether linkage itself is a poor leaving group, making direct substitution at C-1 unlikely under standard SNAr conditions.
Nucleophilic substitution on the dichlorinated ring is generally difficult. For a nucleophile to displace one of the chlorine atoms, harsh reaction conditions are typically required, as the ring lacks the strong activation provided by a nitro group in the ortho or para position. wikipedia.org
Transformations of the Nitro Group
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly increasing the molecular diversity of derivatives.
Reduction Reactions to Amino Derivatives
One of the most common and synthetically useful transformations of the nitro group is its reduction to a primary amine. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the chemical properties of the aromatic ring. The resulting compound, 2-(2,6-dichlorophenoxy)aniline, becomes a precursor for the synthesis of heterocycles, dyes, and other complex organic molecules. Various reagents can accomplish this transformation effectively.
Catalytic hydrogenation is a widely used method. The reaction typically involves hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is known for its high yields and clean reaction profiles. Another common approach is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).
Table 1: Selected Reagents for Nitro Group Reduction
| Reagent System | Description | Typical Product |
| H₂/Pd-C | Catalytic hydrogenation; a common and efficient method for nitro group reduction. | 2-(2,6-dichlorophenoxy)aniline |
| Fe/HCl | Metal-acid reduction; often used in industrial-scale synthesis. | 2-(2,6-dichlorophenoxy)aniline |
| SnCl₂/HCl | Stannous chloride reduction; a classic method for converting nitroarenes to anilines. | 2-(2,6-dichlorophenoxy)aniline |
| Na₂S₂O₄ | Sodium dithionite; a milder reducing agent, sometimes used for selective reductions. researchgate.net | 2-(2,6-dichlorophenoxy)aniline |
The choice of reducing agent can be critical, especially if other functional groups sensitive to reduction are present in the molecule.
Other Nitro Group Modifications
Beyond complete reduction to an amine, the nitro group can undergo other transformations. Partial reduction can yield intermediate oxidation states like the nitroso or hydroxylamino derivatives. These reactions require careful control of reagents and conditions. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can often lead to the formation of the corresponding N-arylhydroxylamine.
Another potential reaction is nucleophilic substitution of the nitro group itself. While less common than substitution of halogens, a highly activated nitro group can be displaced by certain nucleophiles, a reaction known as the von Richter reaction or other SNAr displacements where nitro is the leaving group. researchgate.net
Reactivity of Chlorine Substituents
The two chlorine atoms on the 2,6-dichlorophenyl ring are potential sites for substitution and coupling reactions, although their reactivity is generally low.
Replacement Reactions
Displacement of the aryl chlorides in 1,3-Dichloro-2-(4-nitrophenoxy)benzene via nucleophilic aromatic substitution (SNAr) is challenging. Unlike the chloride in a compound like 1,4-dichloro-2-nitrobenzene, where the chlorine at C-1 is activated by the adjacent nitro group wikipedia.org, the chlorines in the subject compound lack such activation. The ether linkage is ortho to both chlorines, but its activating effect is insufficient to facilitate substitution under mild conditions.
Replacement typically requires forcing conditions, such as high temperatures, high pressures, and the use of strong nucleophiles like alkoxides (e.g., sodium methoxide) or amides. researchgate.net The benzyne (B1209423) mechanism, involving elimination-addition via a highly reactive benzyne intermediate, is another possible pathway for substitution under strongly basic conditions, but this can lead to a mixture of regioisomers. scranton.edu
Coupling Reactions
Modern cross-coupling reactions catalyzed by transition metals, particularly palladium, have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Cl bonds in 1,3-Dichloro-2-(4-nitrophenoxy)benzene can serve as handles for such reactions, provided the appropriate catalyst and conditions are employed.
Table 2: Potential Cross-Coupling Reactions at the C-Cl Bond
| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Bond |
| Suzuki Coupling | Boronic acid/ester | Pd(PPh₃)₄ / Base | C-C |
| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | C-C |
| Buchwald-Hartwig Amination | Amine | Pd catalyst / Ligand / Base | C-N |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst / Base | C-C (alkyne) |
These reactions would allow for the introduction of alkyl, aryl, vinyl, amino, or alkynyl groups in place of the chlorine atoms. This derivatization would enable the synthesis of a wide array of complex structures from the 1,3-dichloro-2-(4-nitrophenoxy)benzene scaffold. The success of these couplings would depend on overcoming the relative inertness of the C-Cl bonds and preventing interference from the nitro group, which can sometimes be reduced under certain catalytic conditions.
Reactions Involving the Phenoxy Ether Linkage
The ether bond is generally the most robust part of the 1,3-dichloro-2-(4-nitrophenoxy)benzene structure, yet its cleavage represents a potential synthetic pathway. The cleavage of the carbon-oxygen (C-O) bond in diaryl ethers typically necessitates drastic conditions due to the stability of the aryl-oxygen bond. unacademy.com
The reaction often proceeds with strong hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr) at high temperatures. unacademy.com In the case of 1,3-dichloro-2-(4-nitrophenoxy)benzene, this would result in the breaking of the ether linkage to yield distinct phenol (B47542) and aryl halide derivatives. Due to the electronic properties of the molecule, the cleavage of the bond between the oxygen and the dichlorinated ring is plausible, which would produce 1,3-dichloro-benzene and 4-nitrophenol (B140041).
Alternatively, metal-catalyzed hydrogenolysis presents a more modern approach to C-O bond cleavage. rsc.org Research has demonstrated that nickel-based catalytic systems, often in conjunction with N-heterocyclic carbene (NHC) ligands, are effective for the cleavage of C(sp²)–O bonds in diaryl ethers. rsc.org While specific studies on 1,3-dichloro-2-(4-nitrophenoxy)benzene using this method are not extensively documented, the general principles suggest that under appropriate catalytic conditions, the ether linkage could be reductively cleaved. rsc.org Such a reaction might utilize hydrogen gas or silanes as the reductant. rsc.org The reaction mechanism can be complex, sometimes involving an SNAr pathway, especially when strong bases are present. nih.gov
| Cleavage Method | Typical Reagents/Conditions | Potential Products | Reference |
| Acid-Mediated Cleavage | Excess concentrated HI or HBr, high temperature | 1,3-Dichlorobenzene (B1664543) and 4-Nitrophenol | unacademy.com |
| Catalytic Hydrogenolysis | Ni catalyst (e.g., Ni(COD)₂), NHC ligand, reductant (e.g., H₂, silanes) | 1,3-Dichlorobenzene and 4-Nitrophenol | rsc.org |
Functional Group Interconversions and Advanced Derivatization
The nitro and chloro functional groups on the aromatic rings of 1,3-dichloro-2-(4-nitrophenoxy)benzene are key sites for synthetic modifications. These transformations allow for the generation of structural analogues and the attachment of new chemical functionalities.
Modifications for Structural Analogues
A primary and highly useful modification is the reduction of the nitro group to a primary amine. This conversion transforms the electron-withdrawing nitro group into an electron-donating and highly versatile amino group, fundamentally altering the molecule's chemical properties. The resulting compound, 4-(2,6-dichlorophenoxy)aniline, serves as a crucial intermediate for a wide array of subsequent derivatizations. ucalgary.ca
The reduction of an aromatic nitro group is a well-established reaction in organic synthesis and can be accomplished using several methods that are generally compatible with the presence of aryl chloride substituents. sci-hub.se Standard methods include catalytic hydrogenation with hydrogen gas over a palladium catalyst or using transfer hydrogenation with sources like ammonium formate. Another common approach involves the use of metals in acidic or neutral conditions, such as tin or iron in the presence of hydrochloric acid or ammonium chloride. sci-hub.se
The amine product can then be further modified. For instance, it can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents onto the formerly nitro-bearing ring. ucalgary.ca
Table 1: Common Methods for Nitro Group Reduction
| Reaction Type | Reagents/Conditions | Product |
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C), Ethanol (B145695) | 4-(2,6-dichlorophenoxy)aniline |
| Metal/Acid Reduction | Tin (Sn) or Iron (Fe), Hydrochloric Acid (HCl) | 4-(2,6-dichlorophenoxy)aniline |
| Transfer Hydrogenation | Ammonium formate, Pd/C | 4-(2,6-dichlorophenoxy)aniline |
Introduction of Diverse Chemical Moieties
With the successful synthesis of 4-(2,6-dichlorophenoxy)aniline, the newly introduced amino group acts as a powerful handle for introducing a wide variety of chemical moieties. This functional group opens the door to numerous coupling and condensation reactions.
Amide bond formation is a straightforward derivatization, achieved by reacting the aniline (B41778) with acyl chlorides or carboxylic acids using standard peptide coupling agents. This allows for the incorporation of a vast range of alkyl and aryl groups, which can themselves contain other functional groups, thereby building molecular complexity.
Similarly, reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry and materials science. The amino group can also react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions provide access to a broad chemical space, allowing for the fine-tuning of the molecule's steric and electronic properties for various research applications.
Table 2: Derivatization Reactions of 4-(2,6-dichlorophenoxy)aniline
| Derivative Class | Reactant Type | Functional Group Introduced |
| Amides | Acyl Chloride or Carboxylic Acid + Coupling Agent | -NHCOR |
| Sulfonamides | Sulfonyl Chloride | -NHSO₂R |
| Ureas | Isocyanate | -NHCONHR |
| Thioureas | Isothiocyanate | -NHCSNHR |
Spectroscopic and Advanced Structural Characterization of 1,3 Dichloro 2 4 Nitrophenoxy Benzene and Its Derivatives
X-ray Crystallography for Solid-State Structural Determination
The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is accomplished through X-ray crystallography. This powerful analytical technique relies on the diffraction of X-rays by the electron clouds of the crystalline lattice. The resulting diffraction pattern provides detailed information about unit cell dimensions, space group symmetry, and the coordinates of individual atoms. However, for the title compound, 1,3-Dichloro-2-(4-nitrophenoxy)benzene, no published studies containing its single-crystal X-ray structure were found.
Crystal Packing and Supramolecular Interactions
Without experimental crystallographic data, a definitive description of the crystal packing and the specific nature of the supramolecular interactions for 1,3-Dichloro-2-(4-nitrophenoxy)benzene is not possible. Such an analysis would typically involve identifying and quantifying intermolecular forces such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces that govern the assembly of molecules in the crystal.
Conformational Analysis in the Crystalline State
The conformation of a molecule in the crystalline state, including critical dihedral angles between its constituent aromatic rings, is determined from its crystal structure. As no crystallographic data are available for 1,3-Dichloro-2-(4-nitrophenoxy)benzene, an analysis of its solid-state conformation cannot be conducted.
Computational Chemistry and Theoretical Investigations of 1,3 Dichloro 2 4 Nitrophenoxy Benzene
Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1,3-Dichloro-2-(4-nitrophenoxy)benzene at the atomic level. These calculations provide a robust framework for analyzing its electronic structure, vibrational modes, and conformational stability.
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)
The electronic character of 1,3-Dichloro-2-(4-nitrophenoxy)benzene is largely dictated by its constituent functional groups: the dichlorinated benzene (B151609) ring, the ether linkage, and the nitrophenoxy group. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding its chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap generally suggests higher reactivity. nih.govmdpi.com For nitroaromatic compounds, the LUMO is typically localized on the nitro-substituted ring, indicating its susceptibility to nucleophilic attack. nih.govmdpi.com Conversely, the HOMO is often distributed across the electron-rich regions of the molecule.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.govnih.govimist.maresearch-nexus.netresearchgate.net For 1,3-Dichloro-2-(4-nitrophenoxy)benzene, the MEP would be characterized by distinct regions of positive and negative potential. The area around the nitro group is expected to be highly electronegative (red/yellow), making it a likely site for electrophilic interactions. researchgate.netimist.ma The hydrogen atoms of the benzene rings would exhibit positive potential (blue), indicating sites for nucleophilic interactions. nih.govresearchgate.net The chlorine atoms, being electronegative, would also contribute to regions of negative potential.
Table 1: Predicted Electronic Properties of 1,3-Dichloro-2-(4-nitrophenoxy)benzene
| Parameter | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively Low | Indicates energy of the outermost electrons. |
| LUMO Energy | Low | The strong electron-withdrawing nitro group significantly lowers the LUMO energy, making the molecule a good electron acceptor. nih.gov |
| HOMO-LUMO Gap | Relatively Small | Suggests potential for chemical reactivity and electronic transitions. nih.govschrodinger.com |
| MEP Negative Region | Concentrated on the oxygen atoms of the nitro group. | Indicates primary sites for electrophilic attack. researchgate.netimist.ma |
| MEP Positive Region | Distributed over the hydrogen atoms of the aromatic rings. | Indicates sites susceptible to nucleophilic attack. nih.govresearchgate.net |
Vibrational Frequency Calculations and Spectral Prediction
Theoretical vibrational frequency calculations are instrumental in interpreting and predicting the infrared (IR) and Raman spectra of a molecule. For 1,3-Dichloro-2-(4-nitrophenoxy)benzene, the vibrational modes can be assigned to specific functional groups. DFT calculations, often using the B3LYP functional with a suitable basis set, can predict these frequencies with a reasonable degree of accuracy, which can then be scaled to match experimental data. nih.gov
Key vibrational modes for this compound would include:
C-Cl Stretching: The carbon-chlorine stretching vibrations are typically found in the fingerprint region of the IR spectrum.
Ar-O-Ar Stretching: The asymmetric and symmetric stretching of the diaryl ether linkage gives rise to characteristic bands.
NO2 Stretching: The nitro group exhibits strong and distinct asymmetric and symmetric stretching vibrations, which are sensitive to the electronic environment. sapub.org
C-H Stretching: Aromatic C-H stretching vibrations appear at higher frequencies.
Aromatic Ring Vibrations: The benzene rings will have a set of characteristic in-plane and out-of-plane bending and stretching modes.
Table 2: Predicted Characteristic Vibrational Frequencies for 1,3-Dichloro-2-(4-nitrophenoxy)benzene
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) Group | Asymmetric Stretch | 1500 - 1570 |
| Symmetric Stretch | 1300 - 1370 | |
| Ether (C-O-C) Linkage | Asymmetric Stretch | 1200 - 1280 |
| Symmetric Stretch | 1000 - 1050 | |
| Chloro (C-Cl) Group | Stretch | 600 - 800 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Conformational Analysis and Stability Predictions
The conformational flexibility of 1,3-Dichloro-2-(4-nitrophenoxy)benzene primarily arises from the rotation around the two C-O bonds of the ether linkage. researchgate.net This results in various possible spatial arrangements of the two aromatic rings relative to each other. Computational methods can be used to perform a conformational search to identify the most stable conformers. mdpi.comnih.govnumberanalytics.comchemrxiv.org The stability of these conformers is influenced by a balance of steric hindrance between the rings and electronic interactions. For diphenyl ether, the most stable conformation is typically a non-planar, twisted structure. researchgate.net The presence of bulky chlorine atoms and the nitro group in 1,3-Dichloro-2-(4-nitrophenoxy)benzene would significantly influence the preferred dihedral angles to minimize steric clashes.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 1,3-Dichloro-2-(4-nitrophenoxy)benzene over time, providing insights that are not accessible from static quantum mechanical calculations. benthamdirect.comamanote.comnih.govacs.org By simulating the motion of the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how the solvent affects its conformation and dynamics. rsc.orgresearchgate.netfrontiersin.org
These simulations can be used to:
Explore the conformational landscape and the transitions between different conformational states.
Analyze the solvation shell around the molecule and identify specific solute-solvent interactions, such as hydrogen bonding with the nitro group.
Calculate transport properties like diffusion coefficients.
The choice of force field is critical for the accuracy of MD simulations of ethers and nitroaromatic compounds. amanote.comacs.org
Reactivity Descriptors and Mechanistic Insights from Theoretical Models
Theoretical models provide a suite of reactivity descriptors that can offer mechanistic insights into the chemical behavior of 1,3-Dichloro-2-(4-nitrophenoxy)benzene. mdpi.comresearchgate.net These descriptors, derived from DFT calculations, help in predicting how the molecule will interact with other chemical species.
Key reactivity descriptors include:
HOMO and LUMO energies: As discussed earlier, these are fundamental indicators of electron-donating and electron-accepting abilities. nih.govmdpi.comresearchgate.net
Ionization Potential (I) and Electron Affinity (A): These can be approximated from HOMO and LUMO energies and relate to the ease of losing or gaining an electron.
Chemical Hardness (η) and Softness (S): These concepts quantify the resistance to change in electron distribution. A smaller HOMO-LUMO gap generally implies lower hardness and higher reactivity.
Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. Nitroaromatic compounds are generally characterized by high electrophilicity.
These descriptors are valuable in predicting the regioselectivity and stereoselectivity of reactions involving this compound. For instance, the sites with the highest Fukui function values for nucleophilic attack would correspond to the regions with the lowest LUMO density, likely on the nitrophenoxy ring.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. nih.govnih.govnih.govdtu.dkresearchgate.net For 1,3-Dichloro-2-(4-nitrophenoxy)benzene, QSAR can be employed to predict its potential non-clinical biological activities, such as toxicity or enzyme inhibition, without the need for extensive experimental testing.
The development of a QSAR model for this compound would involve:
Data Set Collection: Gathering a dataset of structurally related nitroaromatic and diphenyl ether compounds with known biological activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometric, and quantum chemical descriptors.
Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
For nitroaromatic compounds, descriptors such as the energy of the LUMO (E_LUMO), octanol-water partition coefficient (logP), and various topological indices have been shown to be important in predicting toxicity. nih.govnih.gov The presence of the dichloro and nitrophenoxy moieties would be key features in any QSAR model for this class of compounds.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,3-Dichloro-2-(4-nitrophenoxy)benzene |
| Diphenyl ether |
| Benzene |
| Water |
| Carbon |
| Hydrogen |
| Oxygen |
| Chlorine |
Selection and Calculation of Molecular Descriptors
The process of understanding the physicochemical and biological properties of a molecule like 1,3-Dichloro-2-(4-nitrophenoxy)benzene from a computational standpoint begins with the selection and calculation of molecular descriptors. These numerical values, derived from the molecular structure, are categorized into several classes:
Constitutional (1D) Descriptors: These are the most straightforward descriptors, reflecting the molecular composition without considering its geometry. They include molecular weight, atom counts, bond counts, and molecular formula.
Topological (2D) Descriptors: These descriptors are derived from the 2D representation of the molecule, considering the connectivity of atoms. Examples include Wiener, Randić, and Balaban indices, which quantify aspects of molecular size, branching, and cyclicity. The topological polar surface area (TPSA) is another crucial 2D descriptor, often correlated with drug transport properties.
Geometrical (3D) Descriptors: Based on the 3D coordinates of the atoms, these descriptors provide information about the molecule's shape and size. Examples include the solvent-accessible surface area (SASA), molecular volume, and principal moments of inertia.
Quantum-Chemical (4D) Descriptors: These are calculated using quantum mechanics methods, such as Density Functional Theory (DFT). They provide insights into the electronic properties of the molecule. Key descriptors in this class include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and partial atomic charges.
For a hypothetical study on 1,3-Dichloro-2-(4-nitrophenoxy)benzene, researchers would first optimize the molecule's geometry, likely using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the various classes of descriptors would be calculated using specialized software.
Table 1: Hypothetical Molecular Descriptors for 1,3-Dichloro-2-(4-nitrophenoxy)benzene
| Descriptor Class | Descriptor Name | Hypothetical Calculated Value | Significance |
| Constitutional | Molecular Weight | 284.09 g/mol | Basic property, influences transport. |
| Topological | Topological Polar Surface Area (TPSA) | 55.05 Ų | Correlates with bioavailability. |
| Geometrical | Molecular Volume | Value dependent on calculation | Relates to steric interactions. |
| Quantum-Chemical | HOMO Energy | Value dependent on calculation | Indicates electron-donating ability. |
| Quantum-Chemical | LUMO Energy | Value dependent on calculation | Indicates electron-accepting ability. |
| Quantum-Chemical | Dipole Moment | Value dependent on calculation | Measures overall polarity. |
Note: The values in this table are theoretical and would require specific computational studies for verification.
Model Development and Validation for Predicted Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate molecular descriptors with biological activity. lookchem.com The development of a predictive QSAR model for 1,3-Dichloro-2-(4-nitrophenoxy)benzene would involve a series of well-defined steps:
Data Set Curation: A dataset of compounds structurally related to 1,3-Dichloro-2-(4-nitrophenoxy)benzene with experimentally determined biological activity (e.g., enzyme inhibition, cytotoxicity) would be compiled.
Descriptor Calculation: For each compound in the dataset, a comprehensive set of molecular descriptors would be calculated.
Variable Selection: Statistical methods, such as genetic algorithms or stepwise multiple linear regression, would be employed to select a subset of descriptors that have the most significant correlation with the biological activity.
Model Building: A regression model (e.g., Multiple Linear Regression, Partial Least Squares) would be constructed using the selected descriptors as independent variables and the biological activity as the dependent variable.
Model Validation: The predictive power and robustness of the QSAR model would be rigorously assessed through internal and external validation techniques. This includes calculating statistical metrics like the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE).
A validated QSAR model could then be used to predict the biological activity of new or untested compounds, including 1,3-Dichloro-2-(4-nitrophenoxy)benzene, thereby guiding synthetic efforts towards more potent molecules. lookchem.comresearchgate.net
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Non-linear optical (NLO) materials, which alter the properties of light passing through them, are of great interest for applications in optoelectronics and photonics. ucf.edu Computational chemistry, particularly DFT, serves as a powerful tool to predict the NLO properties of molecules before their synthesis. nih.gov
The key NLO property calculated is the first hyperpolarizability (β), which is a measure of the second-order NLO response. A high β value is a prerequisite for a material to exhibit significant second-harmonic generation (SHG), a process that converts incident laser light of a certain frequency to light with double that frequency. researchgate.net
A theoretical evaluation of the NLO properties of 1,3-Dichloro-2-(4-nitrophenoxy)benzene would involve:
Geometry Optimization: Obtaining the optimized molecular structure using a suitable DFT functional and basis set.
NLO Property Calculation: Performing a frequency calculation at the same level of theory to compute the components of the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The total first hyperpolarizability is typically calculated from the individual tensor components.
Analysis of Electronic Structure: Investigating the HOMO-LUMO energy gap and visualizing the orbitals to understand the intramolecular charge transfer (ICT) characteristics of the molecule. Molecules with strong donor-acceptor groups and a small HOMO-LUMO gap often exhibit enhanced NLO properties. In 1,3-Dichloro-2-(4-nitrophenoxy)benzene, the nitrophenoxy group would act as an electron-withdrawing moiety.
Table 2: Hypothetical NLO Properties of 1,3-Dichloro-2-(4-nitrophenoxy)benzene
| Property | Symbol | Hypothetical Calculated Value | Unit |
| Dipole Moment | μ | Value dependent on calculation | Debye |
| Linear Polarizability | α | Value dependent on calculation | a.u. |
| First Hyperpolarizability | β | Value dependent on calculation | a.u. |
Note: The values in this table are theoretical and would require specific computational studies for verification.
Mechanistic Investigations in Non Clinical Biological Systems
In Vitro Antimicrobial Activity Studies
There is currently no available scientific literature detailing the antimicrobial efficacy of 1,3-Dichloro-2-(4-nitrophenoxy)benzene.
Exploration of Antibacterial Efficacy Against Model Organisms
No studies were identified that investigated the antibacterial properties of 1,3-Dichloro-2-(4-nitrophenoxy)benzene against any model bacterial organisms. Consequently, no data on its minimum inhibitory concentration (MIC) or other measures of antibacterial efficacy are available.
Assessment of Antifungal Activity Against Fungal Pathogens
Similarly, a comprehensive search of scientific databases revealed no research focused on the antifungal activity of 1,3-Dichloro-2-(4-nitrophenoxy)benzene against any fungal pathogens.
Proposed Mechanisms of Microbial Growth Inhibition
Due to the absence of antimicrobial activity studies, there are no proposed mechanisms for how 1,3-Dichloro-2-(4-nitrophenoxy)benzene might inhibit microbial growth.
Interaction with Cellular Macromolecules
No research has been published detailing the specific interactions between 1,3-Dichloro-2-(4-nitrophenoxy)benzene and cellular macromolecules such as enzymes, proteins, or DNA.
Binding to Enzymes and Proteins: Inhibition or Activation Pathways
There are no available studies that describe the binding of 1,3-Dichloro-2-(4-nitrophenoxy)benzene to any specific enzymes or proteins, nor are there any described inhibition or activation pathways.
DNA Intercalation and Binding Mechanisms
The scientific literature lacks any information regarding the potential for 1,3-Dichloro-2-(4-nitrophenoxy)benzene to intercalate with or bind to DNA.
Cytotoxic Effects in Non-Clinical Cell Lines (Mechanistic Focus)
There is no available research specifically investigating the cytotoxic mechanisms of 1,3-Dichloro-2-(4-nitrophenoxy)benzene in non-clinical cell lines. While studies exist on structurally related compounds, such as various dichloronitrobenzene isomers and other chlorinated phenols, this information cannot be directly extrapolated to the subject compound without specific experimental validation.
No published studies were identified that examined the ability of 1,3-Dichloro-2-(4-nitrophenoxy)benzene to induce apoptosis in any non-clinical cell line. Consequently, there is no data on its potential to activate intrinsic or extrinsic apoptotic pathways, modulate caspase activity, or affect the expression of Bcl-2 family proteins.
There is a lack of information regarding the effects of 1,3-Dichloro-2-(4-nitrophenoxy)benzene on cellular pathways. Research on similar chemical structures, such as 1,3-dichloro-2-propanol, has indicated the potential for modulation of pathways like MAPKs and NF-κB, which are involved in inflammation and apoptosis. nih.gov However, no such studies have been conducted on 1,3-Dichloro-2-(4-nitrophenoxy)benzene.
Structure-Activity Relationships Correlating Chemical Structure with Biological Response (Non-Clinical)
No specific structure-activity relationship (SAR) studies have been published for 1,3-Dichloro-2-(4-nitrophenoxy)benzene. SAR studies on other classes of compounds, such as 2-phenoxybenzamides and substituted thioureas, have demonstrated that modifications to the phenoxy and benzene (B151609) ring systems can significantly influence biological activity. researchgate.netcdc.gov For instance, the position and nature of halogen substituents on the phenyl ring have been shown to be critical for the cytotoxic and pro-apoptotic effects of certain thiourea (B124793) derivatives. researchgate.net However, without dedicated research, it is not possible to determine the specific structural determinants for the biological activity of 1,3-Dichloro-2-(4-nitrophenoxy)benzene.
Applications of 1,3 Dichloro 2 4 Nitrophenoxy Benzene in Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate in Organic Chemistry
The strategic placement of chloro and nitro substituents on the aromatic rings of 1,3-Dichloro-2-(4-nitrophenoxy)benzene makes it a promising precursor for a variety of organic molecules. These functional groups can be selectively targeted in chemical reactions to build molecular complexity.
Precursor for Advanced Aromatic Compounds
The dichlorinated ring of 1,3-Dichloro-2-(4-nitrophenoxy)benzene can undergo nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced by other functional groups. The electron-withdrawing nature of the nitro group on the adjacent ring can enhance the reactivity of the dichlorinated ring towards nucleophiles. This allows for the introduction of a wide range of substituents, such as amino, alkoxy, and cyano groups, leading to the synthesis of highly functionalized aromatic compounds.
Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to an amino group. scielo.br This transformation opens up another avenue for derivatization, such as the formation of amides, sulfonamides, and diazonium salts. The resulting diazonium salts are particularly useful intermediates for introducing a variety of other functional groups, including halogens, hydroxyl, and cyano groups, onto the aromatic ring. youtube.com
The combination of these transformations on both aromatic rings can lead to the synthesis of complex, multi-substituted aromatic compounds that may find applications in pharmaceuticals, dyes, and other specialty chemicals.
Table 1: Potential Transformations of 1,3-Dichloro-2-(4-nitrophenoxy)benzene for the Synthesis of Advanced Aromatic Compounds
| Starting Material | Reagent(s) | Product Type | Potential Application |
| 1,3-Dichloro-2-(4-nitrophenoxy)benzene | Nucleophile (e.g., R-NH2, R-OH) | Substituted diaryl ether | Intermediate for pharmaceuticals, agrochemicals |
| 1,3-Dichloro-2-(4-nitrophenoxy)benzene | Reducing agent (e.g., SnCl2, H2/Pd) | 4-(2,6-dichloro-phenoxy)aniline | Monomer for polymers, precursor for dyes |
| 4-(2,6-dichloro-phenoxy)aniline | NaNO2, HCl then various nucleophiles | Substituted dichlorinated diaryl ether | Fine chemical synthesis |
This table is illustrative and based on the general reactivity of the functional groups present in the molecule.
Building Block for Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The functional groups present in 1,3-Dichloro-2-(4-nitrophenoxy)benzene provide several strategic entry points for the construction of heterocyclic rings. For instance, the reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, can lead to the formation of various nitrogen-containing heterocycles. researchgate.netrsc.org
Moreover, the chlorine atoms on the dichlorinated ring can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, to form carbon-nitrogen or carbon-oxygen bonds, respectively. These reactions are powerful tools for the synthesis of a wide range of heterocyclic systems, including carbazoles, phenoxazines, and other related structures. nih.gov The resulting heterocyclic compounds could exhibit interesting photophysical or biological properties.
Potential in Agrochemical Development (Excluding Toxicology/Safety Aspects)
Nitroaromatic compounds have a long history of use in the agrochemical industry. google.com While a detailed toxicological assessment is beyond the scope of this article, the structural features of 1,3-Dichloro-2-(4-nitrophenoxy)benzene suggest its potential for exploration in this area.
Exploration of Mode of Action in Plant Systems (e.g., Growth Regulation)
The mode of action of many nitroaromatic herbicides and plant growth regulators involves the disruption of key biological processes within the plant. The nitro group can be enzymatically reduced within the plant cells to form reactive nitroso and hydroxylamino derivatives. scielo.br These reactive species can interfere with various cellular processes, including photosynthesis, respiration, and amino acid biosynthesis.
The specific substitution pattern of 1,3-Dichloro-2-(4-nitrophenoxy)benzene could influence its uptake, transport, and metabolic fate within a plant, potentially leading to a unique mode of action. Research in this area would involve studying the effects of this compound on plant growth at different developmental stages, as well as investigating its impact on specific enzymatic pathways. Understanding the structure-activity relationship of this and related compounds could lead to the development of new and more selective plant growth regulators.
Utility as a Monomer in High-Performance Polymer Synthesis
The presence of two reactive chlorine atoms on one of the aromatic rings suggests that 1,3-Dichloro-2-(4-nitrophenoxy)benzene could serve as a difunctional monomer in polymerization reactions.
Design and Synthesis of Novel Polymer Architectures
Poly(ether ether ketone) (PEEK) and other high-performance poly(aryl ether)s are known for their exceptional thermal stability, chemical resistance, and mechanical properties. These polymers are typically synthesized via nucleophilic aromatic substitution polymerization of dihalo-aromatic monomers with bisphenolates. The dichlorinated nature of 1,3-Dichloro-2-(4-nitrophenoxy)benzene makes it a potential candidate for this type of polymerization.
The incorporation of the bulky and polar nitrophenoxy side group could significantly influence the properties of the resulting polymer. It might affect the polymer's solubility, glass transition temperature, and crystallinity. Furthermore, the nitro group could be chemically modified after polymerization to introduce other functionalities, leading to polymers with tailored properties for specific applications, such as gas separation membranes or advanced coatings. The use of dihaloaromatic monomers is a key strategy in the synthesis of conjugated polymers for electronic applications. nih.gov
Table 2: Potential Polymerization Reactions Involving 1,3-Dichloro-2-(4-nitrophenoxy)benzene
| Polymerization Type | Co-monomer | Potential Polymer Class | Potential Properties |
| Nucleophilic Aromatic Substitution | Bisphenol | Poly(aryl ether) | High thermal stability, chemical resistance |
| Suzuki Cross-Coupling | Diboronic acid | Poly(phenylene) | Conjugated, potential for electronic applications |
| Sonogashira Cross-Coupling | Dialkyne | Poly(phenylene ethynylene) | Conjugated, potential for optoelectronic applications |
This table is illustrative and based on established polymerization methods for related dihalo-aromatic monomers.
Elucidation of Polymerization Mechanisms
The study of polymerization mechanisms often involves the use of model compounds to understand the intricate steps of polymer chain growth. While there is no specific research detailing the use of 1,3-dichloro-2-(4-nitrophenoxy)benzene for elucidating polymerization mechanisms, compounds with similar structures play a role in such studies. For example, the kinetics and mechanisms of nucleophilic aromatic substitution polymerization, a common route for synthesizing poly(arylene ether)s, can be investigated using monomers with varying reactivity, which is influenced by the nature and position of electron-withdrawing groups like the nitro group and halogen atoms.
Emerging Applications in Other Industrial or Research Sectors
Currently, there is a lack of specific, documented emerging applications for 1,3-dichloro-2-(4-nitrophenoxy)benzene in industrial or research sectors beyond its potential role as a chemical intermediate. However, the broader class of nitroaromatic compounds is utilized in various fields, including the synthesis of dyes, pharmaceuticals, and agrochemicals, primarily due to the versatility of the nitro group which can be readily converted into other functional groups, such as amines. epa.gov
Given the structural similarities to other industrial chemicals, it is conceivable that 1,3-dichloro-2-(4-nitrophenoxy)benzene or its derivatives could find use in these areas. Further research and development would be necessary to explore and establish any such applications.
Environmental Transformation Pathways of 1,3 Dichloro 2 4 Nitrophenoxy Benzene
Abiotic Degradation Mechanisms
Abiotic degradation, occurring without the involvement of living organisms, plays a significant role in the transformation of 1,3-dichloro-2-(4-nitrophenoxy)benzene in the environment. The primary abiotic pathways are photodegradation, driven by sunlight, and hydrolysis, the reaction with water.
Photodegradation is a key abiotic process for the breakdown of many aromatic compounds in the aquatic and terrestrial environments. For 1,3-dichloro-2-(4-nitrophenoxy)benzene, the presence of chromophores (the nitro group and the aromatic rings) suggests that it will absorb ultraviolet (UV) radiation from sunlight, leading to its decomposition.
Studies on structurally similar compounds, such as the herbicide nitrofen (B51676) (2,4-dichlorophenyl p-nitrophenyl ether), provide insights into the likely photodegradation pathway. The photodecomposition of nitrofen in aqueous suspensions under simulated sunlight is characterized by the rapid cleavage of the ether linkage. researchgate.net This primary degradation step results in the formation of the corresponding phenol (B47542) and nitrophenol derivatives.
By analogy, the photodegradation of 1,3-dichloro-2-(4-nitrophenoxy)benzene is expected to proceed via the cleavage of the ether bond, yielding 2,6-dichlorophenol (B41786) and 4-nitrophenol (B140041) as the primary photoproducts. Further irradiation would likely lead to the degradation of these intermediates. For instance, 4-nitrophenol is known to undergo photodegradation, forming hydroxylated aromatic compounds and eventually mineralizing to carbon dioxide, water, and inorganic ions. frontiersin.orgresearchgate.net
Table 1: Predicted Primary Photodegradation Products of 1,3-Dichloro-2-(4-nitrophenoxy)benzene
| Parent Compound | Primary Photoproducts |
| 1,3-Dichloro-2-(4-nitrophenoxy)benzene | 2,6-Dichlorophenol |
| 4-Nitrophenol |
Note: This table is based on inferred pathways from structurally similar compounds.
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The ether linkage in 1,3-dichloro-2-(4-nitrophenoxy)benzene is the primary site for potential hydrolytic cleavage. Generally, ethers are relatively resistant to hydrolysis under neutral and basic conditions. stackexchange.comyoutube.com However, under acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack by water. libretexts.org
For aryl ethers, such as 1,3-dichloro-2-(4-nitrophenoxy)benzene, acidic cleavage typically results in the formation of a phenol and an alkyl halide (if an alkyl group is present) or another aromatic compound. libretexts.org In this case, the reaction would yield 2,6-dichlorophenol and 4-nitrophenol. The rate of hydrolysis is expected to be slow under typical environmental pH conditions (pH 5-9). However, in more acidic environments, this pathway could contribute to the abiotic degradation of the compound.
Table 2: Predicted Hydrolysis Products of 1,3-Dichloro-2-(4-nitrophenoxy)benzene under Acidic Conditions
| Parent Compound | Hydrolysis Products |
| 1,3-Dichloro-2-(4-nitrophenoxy)benzene | 2,6-Dichlorophenol |
| 4-Nitrophenol |
Note: This table is based on general principles of ether hydrolysis.
Biotransformation by Microorganisms
Microbial degradation is a crucial process in the environmental breakdown of many organic pollutants. The biotransformation of 1,3-dichloro-2-(4-nitrophenoxy)benzene can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with different microorganisms and enzymatic pathways involved.
Aerobic Degradation:
Under aerobic conditions, microorganisms often initiate the degradation of aromatic compounds by incorporating molecular oxygen into the aromatic ring. For compounds containing a nitro group, a common initial step is the dioxygenase-catalyzed removal of the nitro group as nitrite, with the concomitant formation of a catechol. nih.govresearchgate.net For chlorinated aromatic compounds, dioxygenases can also initiate the degradation process.
The aerobic biodegradation of 1,3-dichloro-2-(4-nitrophenoxy)benzene could proceed through several initial steps:
Cleavage of the ether linkage: Microorganisms may produce enzymes that cleave the ether bond, releasing 2,6-dichlorophenol and 4-nitrophenol. Both of these intermediates are known to be biodegradable. 2,6-dichlorophenol can be degraded by various fungi and bacteria. nih.gov 4-nitrophenol is also readily biodegraded by numerous microbial species, often via the formation of 4-aminophenol or hydroquinone. nih.gov
Dioxygenase attack on the dichlorinated ring: A nitroarene dioxygenase could attack the 1,3-dichloro-2-nitrophenoxy moiety, leading to the formation of a dichlorocatechol derivative and the release of the 4-nitrophenoxy group.
Dioxygenase attack on the nitrated ring: A dioxygenase could attack the 4-nitrophenoxy moiety, leading to the formation of a catechol and the release of the 1,3-dichloro-2-phenoxy group.
Anaerobic Degradation:
Under anaerobic conditions, reductive pathways are more common. The nitro group of 1,3-dichloro-2-(4-nitrophenoxy)benzene is a likely target for initial microbial attack. The nitro group can be sequentially reduced to a nitroso group, a hydroxylamino group, and finally an amino group, forming 2-(4-aminophenoxy)-1,3-dichlorobenzene. This reduction is a common fate of nitroaromatic compounds in anaerobic environments.
Alternatively, reductive dechlorination of the dichlorinated ring could occur, although this is generally a slower process. Cleavage of the ether linkage under anaerobic conditions is also possible.
While specific studies on the microbial metabolites of 1,3-dichloro-2-(4-nitrophenoxy)benzene are not available, based on the degradation of related compounds, a number of potential intermediates can be predicted.
Table 3: Predicted Microbial Metabolites of 1,3-Dichloro-2-(4-nitrophenoxy)benzene
| Degradation Condition | Predicted Primary Metabolites |
| Aerobic | 2,6-Dichlorophenol |
| 4-Nitrophenol | |
| Dichlorocatechols | |
| Anaerobic | 2-(4-Aminophenoxy)-1,3-dichlorobenzene |
| 2,6-Dichlorophenol | |
| 4-Aminophenol |
Note: This table is based on inferred pathways from the biodegradation of analogous chemical structures.
Physicochemical Factors Influencing Environmental Fate
The environmental fate of 1,3-dichloro-2-(4-nitrophenoxy)benzene is also influenced by its inherent physicochemical properties, which govern its partitioning between air, water, soil, and biota.
Water Solubility: The water solubility of a compound affects its mobility in aquatic systems and its availability for microbial degradation. Based on related dichloronitrobenzene isomers, the water solubility is expected to be low. For example, 2,5-dichloronitrobenzene has a water solubility of 95 mg/L at 25°C. nih.govoecd.org
Vapor Pressure: The vapor pressure determines the tendency of a compound to volatilize from soil and water surfaces into the atmosphere. The vapor pressure of dichloronitrobenzene isomers is relatively low, suggesting that volatilization will be a slow but potential transport mechanism. nih.gov
Octanol-Water Partition Coefficient (Kow): The log Kow value provides an indication of a compound's tendency to bioaccumulate in organisms and adsorb to soil and sediment. The log Kow for 2,5-dichloronitrobenzene is 3.09, suggesting a moderate potential for adsorption to organic matter in soil and sediment. nih.gov This would reduce its mobility in the environment but could also make it less available for microbial degradation in the aqueous phase.
Soil Adsorption Coefficient (Koc): Related to Kow, the Koc value indicates the extent of partitioning between soil/sediment organic carbon and water. A higher Koc value suggests stronger adsorption and less mobility. Based on the log Kow, 1,3-dichloro-2-(4-nitrophenoxy)benzene is expected to have a moderate to high Koc value, leading to its association with the solid phase in soil and aquatic systems.
Table 4: Estimated Physicochemical Properties and their Influence on Environmental Fate
| Property | Estimated Value/Range (based on related compounds) | Influence on Environmental Fate |
| Water Solubility | Low | Limits mobility in water; may reduce bioavailability for microbial degradation. |
| Vapor Pressure | Low | Slow volatilization from soil and water surfaces. |
| Octanol-Water Partition Coefficient (log Kow) | ~3.0 - 3.5 | Moderate potential for bioaccumulation and adsorption to soil/sediment organic matter. |
| Soil Adsorption Coefficient (Koc) | Moderate to High | Limited leaching in soil; partitioning to sediment in aquatic systems. |
Note: The values in this table are estimations based on data for structurally similar compounds such as dichloronitrobenzenes.
Role of Soil and Sediment Matrix InteractionsThere is no available information on the sorption, desorption, bioavailability, or microbial degradation of 1,3-Dichloro-2-(4-nitrophenoxy)benzene in soil and sediment environments.
Future research is required to elucidate the environmental fate and behavior of 1,3-Dichloro-2-(4-nitrophenoxy)benzene to accurately assess its potential environmental impact.
Future Research Directions and Unexplored Avenues
Advanced Synthetic Methodologies
Currently, there are no published methods for the synthesis of 1,3-dichloro-2-(4-nitrophenoxy)benzene. Future research would need to commence with the development of a reliable and efficient synthetic route. A potential starting point could be the etherification of 2,6-dichlorophenol (B41786) with 1-chloro-4-nitrobenzene (B41953) or a related electrophilic nitroaromatic compound.
Advanced methodologies that could be explored include:
Ullmann Condensation: A classic method for the formation of diaryl ethers, this reaction could be optimized using modern catalytic systems, such as copper complexes with various ligands, to improve yield and reaction conditions.
Buchwald-Hartwig Amination Analogue: While typically used for C-N bond formation, palladium-catalyzed cross-coupling reactions could potentially be adapted for C-O bond formation between the dichlorophenol and a suitable nitrophenyl partner.
Microwave-Assisted Synthesis: This technique could be employed to accelerate reaction times and potentially improve yields for the etherification reaction.
The successful synthesis would require rigorous purification and characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure of the target molecule.
Deeper Mechanistic Understanding of Biological Interactions
Once a stable synthetic route is established, the next logical step would be to investigate the biological activity of 1,3-dichloro-2-(4-nitrophenoxy)benzene. The presence of dichlorinated benzene (B151609) and a nitrophenoxy moiety suggests potential for various biological effects, given that related structures, such as nitrofen (B51676) (2,4-dichloro-1-(4-nitrophenoxy)benzene), are known to have biological activity.
Initial in vitro screening against a panel of cancer cell lines and microbial strains could provide a first glimpse into its potential as an anticancer or antimicrobial agent. lookchem.comnih.gov Should any activity be observed, further research would be necessary to elucidate the mechanism of action. This could involve:
Enzyme Inhibition Assays: To determine if the compound targets specific enzymes.
Gene Expression Analysis: To understand how the compound affects cellular pathways at the genetic level.
Cellular Imaging: To visualize the compound's localization within cells and its effects on cellular structures.
Novel Application Development
The potential applications of 1,3-dichloro-2-(4-nitrophenoxy)benzene are entirely speculative at this stage. However, based on the chemical features, several avenues could be explored:
Agrochemicals: The structural similarity to known herbicides like nitrofen suggests a potential application in agriculture. google.com Efficacy and selectivity studies would be required.
Pharmaceuticals: If biological activity is discovered, the compound could serve as a lead structure for the development of new drugs. nih.gov
Material Science: The aromatic and halogenated nature of the compound might lend itself to applications in the synthesis of polymers or other advanced materials.
Integrated Experimental and Computational Approaches
To accelerate the research and development process, an integrated approach combining experimental work with computational modeling would be highly beneficial.
Molecular Docking: In silico docking studies could predict the binding affinity of 1,3-dichloro-2-(4-nitrophenoxy)benzene to various biological targets, helping to prioritize experimental assays. manipal.edunih.gov
Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds were synthesized, QSAR models could be developed to correlate chemical structure with biological activity, guiding the design of more potent analogues.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, providing an early assessment of its drug-likeness. nih.gov
Sustainable Synthesis and Environmental Considerations
From the outset, research into 1,3-dichloro-2-(4-nitrophenoxy)benzene should incorporate principles of green chemistry. This would involve:
Development of Eco-Friendly Synthetic Routes: Utilizing less hazardous solvents, reducing energy consumption, and minimizing waste generation. nih.gov
Biodegradation Studies: Investigating the environmental fate of the compound to understand its persistence and potential for bioaccumulation.
Toxicity Assessment: Conducting ecotoxicological studies to determine its impact on various organisms.
Q & A
Basic: How can researchers synthesize 1,3-Dichloro-2-(4-nitrophenoxy)benzene under laboratory conditions?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. A general approach involves reacting 2,4-dichlorophenol with 4-nitrochlorobenzene under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours . For optimized yields, catalytic copper(I) iodide can enhance coupling efficiency. Post-reaction, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .
Basic: What spectroscopic methods effectively characterize 1,3-Dichloro-2-(4-nitrophenoxy)benzene?
Methodological Answer:
- NMR Spectroscopy : H NMR (CDCl₃) shows aromatic protons at δ 7.2–8.3 ppm, with distinct splitting patterns for nitro and chloro substituents. C NMR confirms carbonyl and nitro group positions .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 285.04 (calculated for C₁₂H₇Cl₂NO₃) .
- IR Spectroscopy : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 740 cm⁻¹ (C-Cl stretch) confirm functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
